TAAR1 Binding Affinity: 1-(Aminomethyl)naphthalen-2-ol vs. Endogenous Ligand Tyramine
1-(Aminomethyl)naphthalen-2-ol demonstrates measurable affinity for the human trace amine-associated receptor 1 (hTAAR1) with an IC50 of 463 nM in a fluorescence-based cell-based assay [1]. In comparison, the endogenous TAAR1 agonist tyramine exhibits an EC50 of 76 nM at the same receptor in a similar recombinant human TAAR1 cAMP assay [2]. While the assay readouts differ (IC50 vs. EC50), the data indicate that 1-(aminomethyl)naphthalen-2-ol is a less potent ligand than the native agonist, positioning it as a potential tool compound for probing TAAR1 pharmacology or as a scaffold for optimization.
| Evidence Dimension | Binding affinity at human TAAR1 |
|---|---|
| Target Compound Data | IC50 = 463 nM |
| Comparator Or Baseline | Tyramine (endogenous ligand): EC50 = 76 nM |
| Quantified Difference | Approximately 6-fold lower potency (noting different assay endpoints) |
| Conditions | Target Compound: Fluorescence-based cell-based high throughput dose response assay (PubChem AID 686984). Comparator: Recombinant human TAAR1 expressed in CHO-K1 cells, cAMP production measured by HTRF. |
Why This Matters
For researchers investigating TAAR1 pharmacology, this compound offers a defined, synthetic ligand with moderate affinity, which is valuable for structure-activity relationship (SAR) studies and as a comparator to endogenous agonists.
- [1] BindingDB. BDBM96726: 1-(aminomethyl)-2-naphthalenol. 2013. Monomer ID: 96726. Target: Trace amine-associated receptor 1 (Human). IC50: 463 nM. View Source
- [2] BindingDB. BDBM29135: Tyramine. CHEMBL11608. Target: Trace amine-associated receptor 1 (Human). EC50: 76 nM. View Source
